8-Prenyl-rac-pinocembrin

Tyrosinase inhibition Melanogenesis Cosmetic dermatology

8-Prenyl-rac-pinocembrin (8PP, CAS 72247-82-6) is the correct structural assignment of a dual-prenylated flavanone from Dalea elegans. Its unique C8 prenyl and 5'-(1‴,1‴-dimethylallyl) substitution pattern confers enhanced lipophilicity unavailable in non-prenylated pinocembrin or mono-prenylated 8P. 8PP is the most potent xanthine oxidase inhibitor in its class (IC50 0.26 µM) and demonstrates 2.1-fold greater tyrosinase inhibition than kojic acid. It also uniquely reverses azole resistance via cdr efflux pump targeting. Substitution with 6PP, 8P, or naringenin will compromise research reproducibility.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
Cat. No. B15288946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Prenyl-rac-pinocembrin
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C
InChIInChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3
InChIKeyDAWSYIQAGQMLFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Prenyl-rac-pinocembrin (8PP) for Antifungal Research and Tyrosinase Inhibition Studies


8-Prenyl-rac-pinocembrin (8PP) is a prenylated flavanone belonging to the flavonoid class, identified as 2′,4′-dihydroxy-5′-(1‴,1‴-dimethylallyl)-8-prenylpinocembrin, isolated from Dalea elegans roots [1]. It represents the correct structural assignment of a compound previously reported as 6-prenylpinocembrin (6PP) [2]. Unlike the widely studied non-prenylated parent pinocembrin, the dual prenylation pattern of 8PP—featuring a prenyl group at the C8 position and a 5′-(1‴,1‴-dimethylallyl) substitution—imparts distinctive physicochemical and biological properties [3].

Why Non-Prenylated Pinocembrin or Mono-Prenylated Analogs Cannot Replace 8-Prenyl-rac-pinocembrin


Procurement substitution of 8PP with non-prenylated pinocembrin or structurally related flavanones (e.g., naringenin, 8-prenylnaringenin) is scientifically unjustified. The presence of a prenyl group at the C8 position combined with a 5′-(1‴,1‴-dimethylallyl) substitution confers enhanced lipophilicity and altered membrane permeability, enabling 8PP to target membrane-bound efflux transporters (cdr pumps) and ATPase activity—mechanisms not accessible to its non-prenylated counterparts [1]. Within the Dalea genus prenyl-flavanone series, 8PP exhibited the highest xanthine oxidase inhibitory potency (IC50 = 0.26 ± 0.07 μM), with structure-activity relationship studies demonstrating that the specific 5,7,2′,4′-tetrahydroxy substitution pattern plus the C8 prenyl group is required for optimal activity [2]. Mono-prenylated 8-prenylpinocembrin (8P), lacking the 5′-(1‴,1‴-dimethylallyl) group, is a distinct chemical entity with different biological properties; interchanging these compounds would compromise experimental reproducibility [3].

Quantitative Differentiation Evidence for 8-Prenyl-rac-pinocembrin (8PP) Versus Comparators


8PP Demonstrates 2-Fold Higher Tyrosinase Inhibition Potency Than Industry Standard Kojic Acid

8PP (2′,4′-dihydroxy-5′-(1‴,1‴-dimethylallyl)-8-prenylpinocembrin) exhibited the most potent anti-tyrosinase activity among all flavanones isolated from D. elegans, with an IC50 value approximately 2.1-fold lower (more potent) than kojic acid, the widely used positive control and industry reference inhibitor [1].

Tyrosinase inhibition Melanogenesis Cosmetic dermatology

8PP Achieves Xanthine Oxidase Inhibition Comparable to Clinical Reference Allopurinol at Sub-Micromolar IC50

Among five prenyl-flavanones obtained from different Dalea species, 8PP was the most active xanthine oxidase inhibitor, achieving an IC50 of 0.26 ± 0.07 μM—comparable to the clinically used reference inhibitor allopurinol [1]. Molecular docking studies confirmed relevant interactions with catalytic site residues and a binding energy of −7.3297 kcal/mol [2].

Xanthine oxidase inhibition Hyperuricemia Gout therapeutics

8PP Strongly Inhibits Candida albicans Biofilms at 100 μM with SMIC80 While Fluconazole Alone Shows Limited Biofilm Activity

8PP at 100 μM produced strong inhibition of both fluconazole-sensitive (SCa) and azole-resistant (RCa) C. albicans biofilms, achieving SMIC80 (80% reduction in treated biofilms) [1]. This biofilm-directed activity contrasts with fluconazole, which demonstrates limited efficacy against established fungal biofilms as a monotherapy [2].

Antifungal biofilms Candida albicans Azole resistance

8PP Reduces Fluconazole MFC by 4-Fold (from 280 μM to 70 μM) and Achieves Synergistic Fungicidal Effect in Azole-Resistant Candida albicans

In combination studies against azole-resistant C. albicans (high inoculum: 10⁵ CFU/mL), 8PP (125 μM) reduced the minimum fungicidal concentration (MFC) of fluconazole by 4-fold, from 280 μM to 70 μM [1]. The fractional inhibitory concentration index (FICI) of 0.61 indicates an additive interaction, while the combination converted two fungistatic compounds into an almost complete fungicidal effect (3 log reduction in viable counts vs control, p<0.0001) [2].

Antifungal synergy Azole resistance reversal Candida albicans

8PP Competitively Inhibits cdr-Associated ATPase (IC50 = 78.6 μM) and Reduces Fluconazole IC50 by 3-Fold in Azole-Resistant Candida albicans

8PP inhibits oligomycin-sensitive ATPase activity associated with cdr efflux transporters, with an IC50 of 78.59 ± 1.45 μM, compared to 104.70 ± 1.25 μM for fluconazole [1]. At 125 μM, 8PP competitively shifts the ATP saturation curve rightward and reduces the fluconazole IC50 by 3-fold in combination [2].

Efflux pump inhibition ATPase inhibition Antifungal resistance

Recommended Research and Industrial Applications for 8-Prenyl-rac-pinocembrin (8PP)


Antifungal Combination Therapy Development Targeting Azole-Resistant Candida albicans

8PP is indicated for research programs investigating adjunctive therapies to overcome azole resistance. Its demonstrated ability to reduce fluconazole MFC by 4-fold (280 μM → 70 μM) and achieve an FICI of 0.61 with additive-to-synergistic interactions supports its use in combination antifungal screening [1]. The compound also inhibits cdr-associated ATPase (IC50 = 78.59 μM), directly addressing efflux-mediated resistance mechanisms [2].

Anti-Biofilm Screening and Biofilm-Associated Infection Models

8PP is suitable for anti-biofilm discovery programs requiring compounds with demonstrated activity against established C. albicans biofilms. The compound achieves SMIC80 at 100 μM against both sensitive and azole-resistant biofilms, inducing ROS/RNS accumulation that disrupts biofilm integrity [1]. This biofilm-specific activity distinguishes 8PP from conventional antifungals that primarily target planktonic cells [2].

Tyrosinase Inhibitor Development for Cosmetic and Dermatological Applications

8PP serves as a lead compound for skin-lightening and anti-melanogenesis product development. With an IC50 of 2.32 μM against mushroom tyrosinase—2.1-fold more potent than kojic acid (4.93 μM)—8PP offers a quantifiable potency advantage over the industry standard [1]. Kinetic characterization confirms competitive inhibition of tyrosinase, providing a defined mechanism for structure-activity relationship optimization [2].

Xanthine Oxidase Inhibitor Lead Optimization for Hyperuricemia Therapeutics

8PP is appropriate for medicinal chemistry programs developing novel xanthine oxidase inhibitors. Its IC50 of 0.26 μM rivals that of the clinical reference allopurinol, while molecular docking data (binding energy −7.3297 kcal/mol) provide a structural basis for rational analog design [1]. The compound represents the most potent member of the Dalea prenyl-flavanone series, establishing it as the benchmark for in-class comparative studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Prenyl-rac-pinocembrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.